Lipophilicity (XLogP) Positioning: Intermediate Value Between More and Less Lipophilic Analogs
The target compound exhibits a computed XLogP3-AA of 2.5, positioning it as the intermediate-lipophilicity candidate among three structurally closest analogs: the 2-chlorobenzyl-substituted analog (XLogP 3.2, +0.7 vs. target) and the 3-methoxyphenyl/isobutyl analog (XLogP 1.7, –0.8 vs. target) [1][2][3]. An XLogP of 2.5 lies within the optimal range of 1–3.5 associated with favorable CNS penetration and oral absorption, whereas the 2-chlorobenzyl analog approaches the upper limit where increased lipophilicity elevates the risk of hERG binding, phospholipidosis, and rapid CYP-mediated clearance [4][5]. The 3-methoxyphenyl analog, at XLogP 1.7, may exhibit reduced passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 4-(2-chlorobenzyl)-1-(3-chlorophenyl) analog: XLogP3-AA = 3.2; 4-isobutyl-1-(3-methoxyphenyl) analog: XLogP3-AA = 1.7; Rel-(4AR,7AS)-1-(4-ethylphenyl)-4-(3-methylbutyl) analog: XLogP3-AA = 2.9 |
| Quantified Difference | Target is +0.7 log units less lipophilic than the 2-chlorobenzyl analog; –0.8 log units less lipophilic than the 3-methoxyphenyl analog; –0.4 vs. 4-ethylphenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07). All values derived from the same computational method, ensuring comparability [1][2][3][6]. |
Why This Matters
The intermediate lipophilicity of this compound may offer a balanced permeability–solubility–metabolic stability profile, making it a preferred starting point for lead optimization programs targeting oral or CNS-penetrant candidates over either more lipophilic or more polar in-class analogs.
- [1] PubChem Compound Summary for CID 44054709. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 44054711, 4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 44054689, 4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide. National Center for Biotechnology Information (2025). View Source
- [4] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [5] Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Zhang, Y. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. View Source
- [6] PubChem Compound Summary for CID 38997625, Rel-(4AR,7AS)-1-(4-ethylphenyl)-4-(3-methylbutyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide. National Center for Biotechnology Information (2025). View Source
